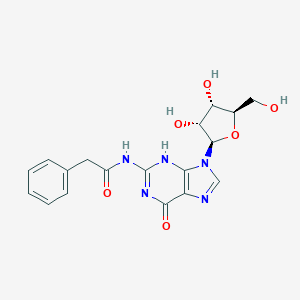

N2-Phenylacetyl guanosine

描述

“N2-Phenylacetyl guanosine” is a compound formed by linking the nucleoside moiety of guanosine to a 2-phenylacetyl group . It is often used as a reagent in biochemical and medicinal chemistry research . It can be used as an intermediate in the synthesis of new drugs and participate in drug development and synthesis . It is also used as an indicator reagent and substrate in biochemical experiments .

Synthesis Analysis

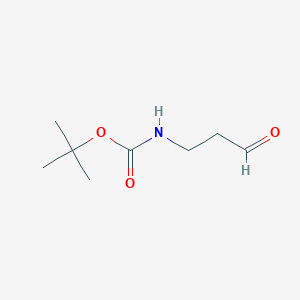

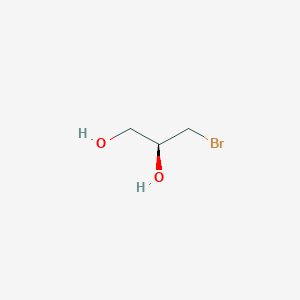

The synthesis of “N2-Phenylacetyl guanosine” is generally achieved by chemical synthesis . A common synthetic method is to prepare the target product by reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . An efficient method for the synthesis of N2-modified guanosine nucleotides has been described, involving the condensation between the exocyclic amine of guanosine nucleotide with 3-[(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol .

Molecular Structure Analysis

The molecular formula of “N2-Phenylacetyl guanosine” is C18H19N5O6 . It has an average mass of 401.373 Da and a monoisotopic mass of 401.133545 Da .

Physical And Chemical Properties Analysis

“N2-Phenylacetyl guanosine” is a white crystalline solid, stable at room temperature . It can be dissolved in solvents such as water, methanol, and chloroform . The compound has a density of 1.73 g/cm³, a melting point of 189°C, and a refractive index of 1.784 .

科学研究应用

Selective Functionalization of Guanine in Oligonucleotides

This compound has been used in the selective functionalization at the N2-position of guanine in oligonucleotides via a process known as reductive amination . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected . This approach has been successfully used to incorporate a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications .

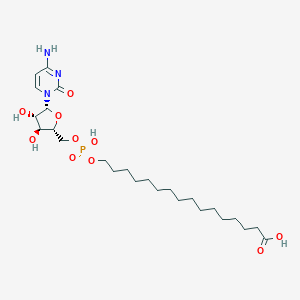

Chemistry of Cyclic Dinucleotides and Analogs

N2-Phenylacetyl guanosine has applications in the chemistry of cyclic dinucleotides and analogs . Cyclic dinucleotides (CDNs) are a class of macrocyclic natural product consisting of two nucleotides linked via two phosphodiester linkages . For example, a CDN composed of two guanine bases is called cyclic-di-GMP (c-di-GMP) . CDNs are biosynthesized from two nucleoside 5′-triphosphates by cyclase enzymes . The application of H-phosphonate chemistry in CDN synthesis allows for fast and clean dimerization and macrocyclization .

Efficient Chemical Synthesis of N2-Modified Guanosine Derivatives

The compound has been used in the efficient chemical synthesis of N2-modified guanosine derivatives . The overall reaction involves the condensation between the exocyclic amine of guanosine nucleotide with 3-[(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride to furnish the corresponding N2-modified guanosine nucleotide in moderate yield with high purity .

作用机制

Target of Action

Guanosine, a component of the compound, is known to interact with various targets in the central nervous system (cns), mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

Guanosine, a component of the compound, is known to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents .

Biochemical Pathways

It’s known that the microbiota-dependent metabolism of dietary phenylalanine produces phenylacetic acid (paa), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .

Pharmacokinetics

It’s synthesized from 2-phenylethylamine and guanosine using phosphoramidite chemistry .

Result of Action

Guanosine, a component of the compound, is known to exert neuroprotection on alzheimer’s and parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .

Action Environment

It’s known that one should avoid breathing mist, gas, or vapors of the compound and avoid contacting it with skin and eye .

安全和危害

The toxicity and safety information of “N2-Phenylacetyl guanosine” has not been reported in detail . It is advised to handle the compound with caution, following laboratory safety practices and wearing appropriate protective equipment . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical help .

未来方向

属性

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCBAKCFOLZNC-IWCJZZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440202 | |

| Record name | N2-Phenylacetyl guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Phenylacetyl guanosine | |

CAS RN |

132628-16-1 | |

| Record name | N-(2-Phenylacetyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132628-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Phenylacetyl guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Phenylacetylguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)